(Asp)2-Rhodamine 110: An In-Depth Technical Guide to its Mechanism of Action as a Fluorogenic Caspase-3 Substrate
(Asp)2-Rhodamine 110: An In-Depth Technical Guide to its Mechanism of Action as a Fluorogenic Caspase-3 Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Asp)2-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate utilized for the detection of caspase-3 and caspase-7 activity, key executioner enzymes in the apoptotic pathway. This technical guide delineates the core mechanism of action of (Asp)2-Rhodamine 110, provides detailed experimental protocols for its use, and presents quantitative data on its enzymatic cleavage and fluorescence properties. Furthermore, this document illustrates the pertinent biological pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding for researchers in apoptosis, drug discovery, and related fields.
Core Mechanism of Action
(Asp)2-Rhodamine 110, also known as Rhodamine 110, bis-(L-aspartic acid amide), is a non-fluorescent derivative of the highly fluorescent dye, Rhodamine 110. The core principle of its function lies in the quenching of the Rhodamine 110 fluorophore by the covalent attachment of two aspartic acid residues to its amino groups. This bis-amide substrate is specifically recognized and cleaved by active caspase-3 and caspase-7.
The enzymatic cleavage occurs in a sequential, two-step process:
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First Cleavage: An active caspase enzyme cleaves one of the aspartic acid residues, resulting in the formation of a mono-amide intermediate. This intermediate exhibits a low level of fluorescence, approximately 10% of the final product.
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Second Cleavage: The second aspartic acid residue is subsequently cleaved from the mono-amide intermediate, releasing the unquenched Rhodamine 110 molecule.
The free Rhodamine 110 is a highly fluorescent compound, exhibiting a bright green fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the caspase-3/7 activity in the sample. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it an ideal tool for sensitive detection of apoptosis.
A variant of this substrate, (Z-DEVD)2-Rhodamine 110, incorporates the specific caspase-3/7 recognition sequence Asp-Glu-Val-Asp (DEVD) for enhanced specificity.[1][2]
Quantitative Data
Precise kinetic parameters and fluorescence quantum yields are essential for the quantitative analysis of enzyme activity. While specific kinetic data for (Asp)2-Rhodamine 110 is not extensively reported, data for the closely related and commonly used (Z-DEVD)2-Rhodamine 110, and the final fluorescent product, Rhodamine 110, are summarized below.
Table 1: Spectral and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula ((Ac-DEVD)2-R110) | C60H70N10O25 | [3] |
| Molecular Weight ((Ac-DEVD)2-R110) | 1331 g/mol | [3] |
| Excitation Wavelength (Rhodamine 110) | ~496-500 nm | [2][4] |
| Emission Wavelength (Rhodamine 110) | ~520-522 nm | [2][4] |
| Solubility | DMSO | [3] |
Table 2: Fluorescence Quantum Yields
| Compound | Quantum Yield (Φ) | Conditions | Reference |
| (Asp)2-Rhodamine 110 (Bis-amide) | Essentially non-fluorescent | Aqueous Buffer | [1][2] |
| Mono-amide Intermediate | ~10% of Rhodamine 110 | Aqueous Buffer | [4] |
| Rhodamine 110 | 0.85 | Water | [5] |
Note: The quantum yield of rhodamine dyes can be solvent-dependent.[6]
Experimental Protocols
The following protocols provide a general framework for the use of (Asp)2-Rhodamine 110 and its analogues (e.g., (Z-DEVD)2-R110) in caspase-3/7 activity assays. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
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Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT. Protease inhibitors (excluding those that inhibit cysteine proteases) may be added.
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Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.
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(Asp)2-Rhodamine 110 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
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Caspase-3 Inhibitor (optional control): A specific caspase-3 inhibitor, such as Ac-DEVD-CHO, can be used to confirm the specificity of the assay. Prepare a stock solution in DMSO.
Cell Lysate Preparation
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Induce apoptosis in the experimental cell population. Include a non-induced control group.
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Harvest cells (for both adherent and suspension cells, pellet by centrifugation).
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Wash the cell pellet once with ice-cold PBS.
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Resuspend the cell pellet in chilled Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).
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Incubate the cell suspension on ice for 15-20 minutes.
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Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
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Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate can be used immediately or stored at -80°C for future use.
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Determine the protein concentration of the lysate using a suitable protein assay method.
Caspase-3/7 Activity Assay (96-well plate format)
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Dilute the cell lysates to the desired protein concentration (e.g., 50-200 µg of protein per well) with Assay Buffer.
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To each well of a black 96-well microplate, add 50 µL of the diluted cell lysate.
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For inhibitor controls, pre-incubate the lysate with the caspase-3 inhibitor for 10-15 minutes at room temperature.
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Prepare the reaction mixture by diluting the (Asp)2-Rhodamine 110 stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).
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Initiate the reaction by adding 50 µL of the reaction mixture to each well.
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Incubate the plate at 37°C, protected from light.
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Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for kinetic assays, or at a fixed endpoint, e.g., 1-2 hours) using a fluorescence microplate reader with excitation at ~498 nm and emission at ~521 nm.
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The rate of increase in fluorescence is proportional to the caspase-3/7 activity in the sample.
Visualizations
Signaling Pathways
The activation of caspase-3 is a central event in the apoptotic cascade, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.
Caption: Caspase-3 activation pathways in apoptosis.
Experimental Workflow
The following diagram illustrates the key steps in a typical caspase-3 activity assay using (Asp)2-Rhodamine 110.
Caption: Experimental workflow for caspase-3 assay.
Mechanism of Action
This diagram visually represents the two-step enzymatic cleavage of (Asp)2-Rhodamine 110 by caspase-3.
Caption: Mechanism of (Asp)2-Rhodamine 110 activation.
Conclusion
(Asp)2-Rhodamine 110 and its analogues are powerful tools for the sensitive and specific detection of executioner caspase activity in apoptotic cells. The mechanism, based on a two-step enzymatic cleavage that liberates the highly fluorescent Rhodamine 110, provides a robust and reliable method for quantifying apoptosis. The protocols and data presented in this guide offer a comprehensive resource for researchers employing this substrate in their studies of programmed cell death and in the screening of potential therapeutic agents that modulate apoptosis.
References
- 1. abpbio.com [abpbio.com]
- 2. abpbio.com [abpbio.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
